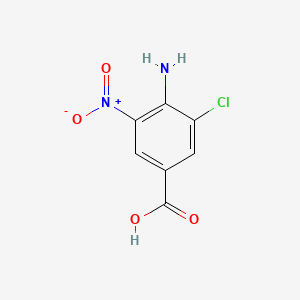

4-Amino-3-chloro-5-nitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

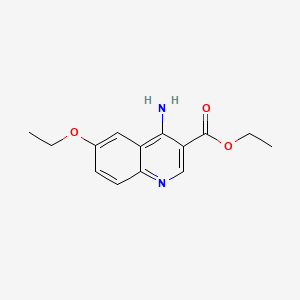

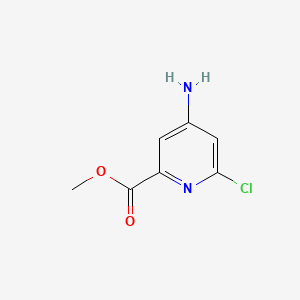

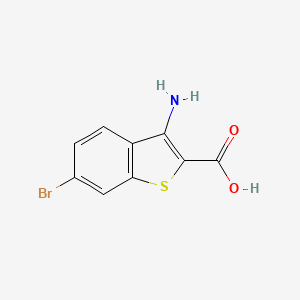

4-Amino-3-chloro-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H4ClNO4 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .

Synthesis Analysis

The synthesis of nitro compounds like this compound can be achieved through several methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Oxidation of primary amines can also be used to prepare nitro compounds .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an amino group, a chloro group, and a nitro group . The exact positions of these substituents on the benzene ring can be determined using spectroscopic techniques .Physical and Chemical Properties Analysis

This compound has a molecular weight of 182.133 Da . Nitro compounds are known to have high dipole moments, which can affect their physical properties such as volatility and solubility . They can be identified by strong infrared bands at specific frequencies .Applications De Recherche Scientifique

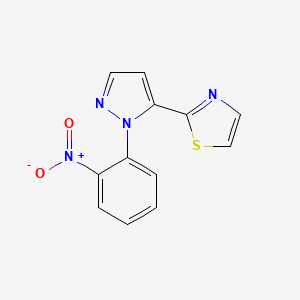

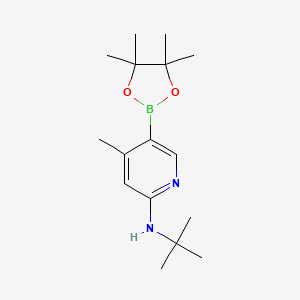

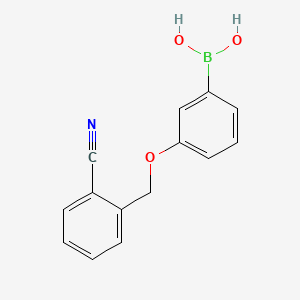

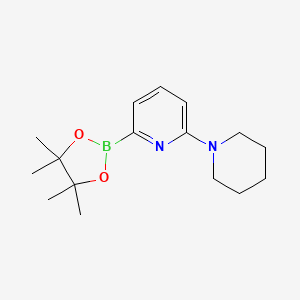

Synthesis of Heterocyclic Compounds : This compound is recognized as a multireactive building block, primarily used in heterocyclic oriented synthesis (HOS). It is effective in the preparation of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, and benzodiazepinediones. The synthesis involves immobilization on Rink resin, followed by chlorine substitution, nitro group reduction, and appropriate cyclization (Křupková et al., 2013).

Structural Analysis in Crystal Engineering : In crystal engineering, the acid serves as a crucial component. For instance, molecular salts of 2-Chloro-4-nitrobenzoic acid with pyridyl and benzoic acid derivatives have been synthesized. These salts exhibit charge-assisted acid···pyridine/amine heterosynthons as the primary supramolecular synthons, and their crystal structures demonstrate the importance of halogen bonds, contributing significantly to crystal stabilization (Oruganti et al., 2017).

Coordination Polymer Structures : The sodium and potassium salts of related compounds have been studied for their complex polymeric structures, stabilized by intra- and intermolecular hydrogen bonding and strong π-π ring interactions. These studies provide insights into metal complexes of chloro-nitrobenzoic acids and are vital for understanding coordination chemistry (Smith, 2013).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Propriétés

IUPAC Name |

4-amino-3-chloro-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHFFQWATLLGPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716801 |

Source

|

| Record name | 4-Amino-3-chloro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37902-01-5 |

Source

|

| Record name | 4-Amino-3-chloro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.